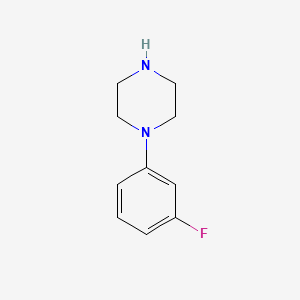

1-(3-Fluorophenyl)piperazine

描述

Contextualization within Piperazine (B1678402) Chemistry and Pharmacological Relevance

The piperazine nucleus is a cornerstone in drug discovery, prized for its unique physicochemical properties. nih.govtandfonline.com Its presence can enhance the water solubility of a lead compound and it serves as an effective linker in drug design. researchgate.net The two nitrogen atoms within the piperazine ring offer opportunities for dual substitution, allowing for the fine-tuning of a molecule's biological activity. researchgate.netbohrium.com This versatility has led to the incorporation of the piperazine moiety into a wide range of clinically approved drugs with diverse therapeutic applications, including antipsychotic, antidepressant, antihistamine, and anticancer agents. researchgate.netbohrium.comresearchgate.net

The introduction of a phenyl group to the piperazine ring, creating phenylpiperazines, further expands the chemical space and potential for biological interactions. The specific placement of substituents on the phenyl ring, such as the fluorine atom in 1-(3-Fluorophenyl)piperazine, can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile. Fluorine, in particular, is often used in medicinal chemistry to block metabolic oxidation and improve binding affinity to target proteins.

Historical Perspectives on Related Phenylpiperazines in Research

The exploration of phenylpiperazine derivatives in research has a rich history, dating back to at least the mid-20th century. Early investigations into these compounds were often driven by the search for new agents with effects on the central nervous system (CNS). researchgate.net For instance, some phenylpiperazine derivatives were identified as having stimulant and euphoric effects. researchgate.net Over the years, research has demonstrated that various phenylpiperazine analogs possess a broad spectrum of biological activities, including antipsychotic, antidepressant, and anxiolytic properties. researchgate.net This has solidified the phenylpiperazine scaffold as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in active pharmaceutical ingredients.

A significant body of research has focused on the structure-activity relationships of phenylpiperazine derivatives. For example, studies have explored how different substituents on the phenyl ring and the second nitrogen of the piperazine ring impact the compound's interaction with various receptors and transporters in the brain, such as dopamine (B1211576) and serotonin (B10506) receptors. gu.seacs.org This historical context provides a foundation for understanding the continued interest in compounds like this compound, as researchers build upon decades of knowledge to design more selective and effective therapeutic agents.

Scope and Significance of Academic Inquiry into this compound

Academic inquiry into this compound is multifaceted, ranging from fundamental synthesis and characterization to its application as a key intermediate in the development of complex bioactive molecules. researchgate.netprepchem.com The compound itself is often used as a starting material or a reference standard in analytical studies. caymanchem.com

The primary significance of this compound in academic research lies in its role as a precursor for the synthesis of novel compounds with potential therapeutic value. Researchers have incorporated this moiety into molecules designed to target a variety of biological systems. For example, derivatives of this compound have been investigated for their potential as antibacterial agents and as modulators of specific biological targets. nih.gov The development of efficient and scalable synthetic routes to this compound and its derivatives is also an active area of academic research, aiming to facilitate the production of these compounds for further investigation. figshare.com

The study of this compound and its derivatives contributes to a deeper understanding of the structure-activity relationships within the broader class of phenylpiperazines. By systematically modifying the core structure and evaluating the resulting biological effects, researchers can elucidate the key molecular features responsible for a desired pharmacological activity. This knowledge is invaluable for the rational design of future drug candidates.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H13FN2 | nih.gov |

| Molecular Weight | 180.22 g/mol | nih.gov |

| XLogP3 | 1.2 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

1-(3-fluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFCSMQTGWVMOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191426 | |

| Record name | 1-(3-Fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3801-89-6 | |

| Record name | 1-(3-Fluorophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3801-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Fluorophenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003801896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-fluorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3-FLUOROPHENYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B46UBR8BEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for 1-(3-Fluorophenyl)piperazine

The construction of the this compound molecule relies on established methods for forming N-arylpiperazines. These routes are adaptable for synthesizing a broad range of analogues.

General Synthetic Routes for N-Arylpiperazines

N-Arylpiperazines are key structural components in many compounds with activity in the central nervous system, particularly as ligands for serotonin (B10506) and dopamine (B1211576) receptors. sci-hub.st Several primary synthetic strategies are employed for their synthesis:

Reaction of Anilines with N,N-bis(2-haloethyl)amines: This is a classical and widely used method, first reported by Prelog. sci-hub.st It involves the direct reaction of an aniline (B41778) derivative with a bis(2-haloethyl)amine, typically bis(2-chloroethyl)amine (B1207034), to form the piperazine (B1678402) ring in a cyclization reaction. sci-hub.stresearchgate.net

Palladium-Catalyzed Buchwald-Hartwig Amination: This modern cross-coupling method involves the reaction of an aryl halide or triflate with piperazine, catalyzed by a palladium complex. This approach is very common for creating the aryl-nitrogen bond. sci-hub.st

Aromatic Nucleophilic Substitution: An aryl halide containing strong electron-withdrawing groups can react directly with piperazine to substitute the halogen. sci-hub.st

Synthesis from 3-Substituted 2-Oxazolidinone Derivatives: This method uses oxazolidinones as precursors to the piperazine ring. sci-hub.st

Specific Reaction Conditions and Reagents for this compound Elaboration

The most direct synthesis of this compound involves the reaction between 3-fluoroaniline (B1664137) and bis(2-chloroethyl)amine hydrochloride. sci-hub.st A general and convenient procedure has been developed that improves upon older methods which often resulted in poor to moderate yields due to competitive side reactions. sci-hub.st

This improved synthesis is typically carried out by heating a mixture of the aniline (3-fluoroaniline) and bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent without the addition of a base. sci-hub.st The absence of a base is thought to increase the electrophilicity of the bis(2-chloroethyl)amine, facilitating the reaction while minimizing side products. sci-hub.st

Table 1: Reaction Conditions for the Synthesis of this compound

| Parameter | Condition | Source |

| Starting Materials | 3-Fluoroaniline, Bis(2-chloroethyl)amine hydrochloride | sci-hub.st |

| Solvent | Diethylene glycol monomethyl ether (Diglyme) | sci-hub.stresearchgate.net |

| Temperature | 150 °C | sci-hub.stresearchgate.net |

| Reaction Time | 6–12 hours | sci-hub.st |

| Base | None | sci-hub.st |

| Atmosphere | Dry Nitrogen | sci-hub.st |

| Workup | Dissolution in MeOH, precipitation with Et2O, conversion of HCl salt to free base with Na2CO3 solution, and extraction. | sci-hub.st |

Derivatization and Analog Synthesis Involving the this compound Scaffold

The this compound scaffold serves as a versatile starting point for the synthesis of a diverse range of derivatives. Modifications can be made at the second piperazine nitrogen, on the aromatic ring, or by incorporating the entire moiety into larger, hybrid structures.

Modifications at the Piperazine Nitrogen Atom

The secondary amine of the piperazine ring is a common site for chemical modification, allowing for the introduction of various substituents to modulate the compound's properties. This monosubstituted piperazine can be readily converted to a disubstituted derivative. researchgate.net

Common modifications include:

N-Alkylation: Reaction with alkyl halides (e.g., 1-bromo-3-chloropropane) in the presence of a base allows for the attachment of alkyl chains. google.com

N-Acylation: Treatment with acyl chlorides or anhydrides introduces acyl groups. For example, reaction with acetyl chloride would yield 1-acetyl-4-(3-fluorophenyl)piperazine.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can introduce substituted alkyl groups.

Table 2: Reagents for Modification at the Piperazine Nitrogen

| Reaction Type | Reagent Example | Product Type | Source |

| N-Alkylation | 1-Bromo-3-chloropropane | N-Alkylpiperazine | google.com |

| N-Acylation | Acetic Anhydride | N-Acetylpiperazine | googleapis.com |

| N-Arylation | Aryl Halide (with Pd catalyst) | N,N'-Diarylpiperazine | sci-hub.st |

| Michael Addition | Methyl Acrylate | N-(2-carboxyethyl)piperazine derivative | mdpi.com |

Substitutions on the Fluorophenyl Moiety

While modifications at the piperazine nitrogen are more common, substitutions can also be made on the fluorophenyl ring. These reactions are governed by the principles of electrophilic aromatic substitution, where the existing fluorine and piperazinyl substituents act as directors. The fluorine atom is an ortho-, para-director, while the nitrogen of the piperazine is a strong activating group and also an ortho-, para-director. This would direct incoming electrophiles to positions 2-, 4-, and 6- relative to the piperazine substituent.

However, in practice, it is often synthetically more efficient to introduce desired substituents on the aniline ring before the piperazine ring formation step. For instance, to synthesize a derivative with an additional substituent on the phenyl ring, one would start with the appropriately substituted fluoroaniline.

Creation of Hybrid Molecules Incorporating this compound

A modern strategy in drug design involves creating hybrid molecules by combining two or more distinct pharmacophoric moieties. researchgate.netnih.gov This approach aims to produce compounds with enhanced activity or novel biological profiles. The this compound unit is an excellent scaffold for creating such hybrids.

Examples of this strategy include:

Piperazine-Thiazole Hybrids: Novel thiazolinylphenyl-piperazines have been synthesized by reacting piperazinyl benzonitriles with 2-aminoethane-1-thiol hydrochloride. nih.gov

Piperazine-Rhodanine Hybrids: A series of rhodanine-piperazine hybrids were synthesized and evaluated for anticancer activity, demonstrating the utility of linking the piperazine core to other heterocyclic systems. mdpi.com

Linking to Natural Products: Hybrid molecules have been created by combining synthetic drugs with natural products to potentially achieve high biological activity with low side effects. researchgate.net For example, primaquine-chloroquine hybrids have been synthesized with piperazine-containing linkers. researchgate.net

Table 3: Examples of Hybrid Molecule Strategies

| Hybrid Type | Linked Moiety | Synthetic Strategy | Source |

| Thiazolinylphenyl-piperazine | 4,5-Dihydrothiazole | Reaction of a piperazinyl benzonitrile (B105546) with 2-aminoethane-1-thiol hydrochloride. | nih.gov |

| Rhodanine-piperazine | Rhodanine (B49660) | Condensation reactions to link the piperazine nitrogen to a rhodanine scaffold. | mdpi.com |

| Primaquine-chloroquine | Quinolines | Use of piperazine diamide (B1670390) or diamine linkers to connect the two drug molecules. | researchgate.net |

Stereochemical Considerations in this compound Synthesis and Derivatives

The parent compound, this compound, is an achiral molecule due to its plane of symmetry. However, the introduction of one or more substituents onto the carbon atoms of the piperazine ring (at positions 2, 3, 5, or 6) can generate chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). The spatial arrangement of these substituents is critical, as different stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, the stereoselective synthesis of this compound derivatives is a key consideration in medicinal chemistry to isolate the more potent or less toxic isomer. rsc.org

The primary strategies for obtaining enantiomerically pure derivatives fall into two main categories: asymmetric synthesis and chiral resolution of racemic mixtures.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific stereoisomer directly. Several methods have been developed for the asymmetric synthesis of substituted piperazines that are applicable to derivatives of this compound. rsc.orgrsc.org

From the Chiral Pool : A common strategy involves using readily available chiral starting materials, such as amino acids or their derivatives. rsc.orgacs.org For example, a chiral amino acid can be used to construct the piperazine ring, thereby transferring its stereochemistry to the final product. This approach allows for the synthesis of enantiomerically pure bicyclic piperazines derived from natural amino acids like L-proline. rsc.org

Catalytic Asymmetric Synthesis : This advanced approach uses a chiral catalyst to control the stereochemical outcome of a reaction. A notable example is the palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones. nih.govcaltech.edu These chiral piperazin-2-ones can then be reduced to the corresponding chiral piperazines. This method provides access to highly enantioenriched piperazine derivatives. nih.govcaltech.edu Another catalytic method is the asymmetric Pd-catalyzed carboamination reaction, which allows for the stereoselective preparation of N-aryl-2,6-disubstituted piperazines from amino acid precursors. researcher.life

Use of Chiral Auxiliaries : A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereoselective formation of a new chiral center. For instance, enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines have been synthesized using a diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to an α-amino sulfinylimine bearing a chiral auxiliary. researchgate.net

Asymmetric Lithiation : Direct functionalization of the piperazine ring can be achieved via asymmetric lithiation using a chiral ligand like (−)-sparteine or a (+)-sparteine surrogate. researchgate.net This method allows for the direct introduction of a substituent at a specific carbon atom of the piperazine ring with high enantioselectivity. researchgate.net

Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. This is often accomplished using chromatographic techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful method for resolving racemic piperidine (B6355638) and piperazine derivatives. nih.gov Commercially available chiral columns, such as those based on cellulose (B213188) derivatives, have proven effective in separating the enantiomers of various chiral piperidines, a principle that is directly applicable to substituted this compound derivatives. nih.gov

Impact of Stereoisomerism on Biological Activity

The three-dimensional structure of a molecule is paramount for its interaction with biological targets like receptors and enzymes. Research on chiral arylpiperazine derivatives has demonstrated that stereoisomers can possess distinct biological activities and receptor selectivities.

For example, a study on chiral methyl-substituted aryl piperazinium compounds, which are structurally related to derivatives of this compound, revealed that stereochemistry significantly impacts their selectivity for α7 and α9 nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov The introduction of a methyl group at either the C2 or C3 position of the piperazine ring creates a chiral center, and the resulting enantiomers show different potencies and selectivities. nih.gov

The table below illustrates the differential activity of stereoisomers for a specific phenylpiperazine analog, highlighting the importance of controlling stereochemistry.

| Compound | Stereochemistry | Target Receptor | Activity (EC₅₀ in µM) | Selectivity (α7/α9) |

|---|---|---|---|---|

| (3R)r/sPA-EMPP | R-configuration at C3 | α9 nAChR | 0.17 | ~147-fold |

| (3R)r/sPA-EMPP | R-configuration at C3 | α7 nAChR | 25 | |

| (3S)r/sPA-EMPP | S-configuration at C3 | α9* nAChR | 0.17 | ~118-fold |

| (3S)r/sPA-EMPP | S-configuration at C3 | α7 nAChR | 20 | |

| (2R)r/sPA-EMPP | R-configuration at C2 | α9* nAChR | 0.07 | >1428-fold |

| (2R)r/sPA-EMPP | R-configuration at C2 | α7 nAChR | >100 | |

| (2S)r/sPA-EMPP | S-configuration at C2 | α9* nAChR | 0.15 | >667-fold |

| (2S)r/sPA-EMPP | S-configuration at C2 | α7 nAChR | >100 |

Data derived from studies on phenylpiperazine analogs, demonstrating the principle of stereoselective receptor binding. nih.gov The (2R) enantiomer, in this case, shows markedly higher selectivity for the α9 nAChR over the α7 nAChR compared to its (2S) counterpart. nih.gov Such findings underscore the necessity of developing stereochemically pure derivatives of this compound for targeted therapeutic applications.

Analytical Characterization and Research Techniques for 1 3 Fluorophenyl Piperazine

Spectroscopic Methods for Structure Elucidation

Spectroscopic methods are indispensable for determining the molecular architecture of 1-(3-Fluorophenyl)piperazine. These techniques probe the interaction of the molecule with electromagnetic radiation, providing detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to the chemically non-equivalent protons in the molecule. The aromatic protons on the fluorophenyl ring typically appear in the downfield region (δ 6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current. The presence of the fluorine atom at the meta position influences the splitting patterns of these aromatic protons. The aliphatic protons of the piperazine (B1678402) ring resonate in the upfield region (δ 3.0-3.5 ppm). The protons on the carbons adjacent to the phenyl-substituted nitrogen (C2' and C6') are generally shifted further downfield compared to the protons on the carbons adjacent to the secondary amine (C3' and C5'). A signal for the N-H proton of the secondary amine is also observable, though its chemical shift can be variable and it may appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, distinct signals are expected for each unique carbon atom. The spectrum would show six signals for the aromatic carbons and two signals for the two pairs of equivalent methylene (B1212753) carbons in the piperazine ring. The carbon atom directly bonded to the fluorine (C3) exhibits a large one-bond coupling constant (¹JCF), which is a characteristic feature. The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the fluorine atom and the piperazine substituent.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity / Remarks |

|---|---|---|---|

| ¹H | Aromatic (Phenyl) | 6.6 - 7.3 | Multiplets (m) |

| Piperazine (-CH₂-N-Ar) | ~3.2 - 3.4 | Triplet (t) or Multiplet (m) | |

| Piperazine (-CH₂-NH) | ~3.0 - 3.2 | Triplet (t) or Multiplet (m) | |

| Piperazine (-NH) | Variable (e.g., 1.5 - 2.5) | Broad Singlet (br s) | |

| ¹³C | Aromatic (C-F) | ~163 (d, ¹JCF ≈ 245 Hz) | Doublet due to C-F coupling |

| Aromatic (C-N) | ~151 | Singlet or Doublet (small J) | |

| Aromatic (CH) | 105 - 131 | Multiple signals | |

| Piperazine (CH₂) | 45 - 51 | Two distinct signals expected |

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound (C₁₀H₁₃FN₂), the exact mass is 180.1063 g/mol . nih.gov In electron ionization mass spectrometry (EI-MS), the molecule is ionized to produce a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular weight.

The fragmentation pattern of the molecular ion provides valuable structural information. Phenylpiperazine derivatives exhibit characteristic fragmentation pathways. researchgate.netresearchgate.net A primary fragmentation event involves the cleavage of the piperazine ring. The loss of a C₂H₄N fragment (42 Da) from the molecular ion is common, leading to a significant fragment ion. nih.gov Another characteristic ion is often observed at m/z 56, corresponding to the C₃H₆N⁺ fragment from the piperazine ring. nih.gov The fluorophenyl moiety also gives rise to characteristic ions. Tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, providing more detailed structural insights and enhancing analytical specificity. nih.gov

| m/z | Proposed Fragment Ion | Formula | Remarks |

|---|---|---|---|

| 180 | [M]⁺• | [C₁₀H₁₃FN₂]⁺• | Molecular Ion |

| 138 | [M - C₂H₄N]⁺• | [C₈H₉FN]⁺• | Loss of ethyleneimine fragment from piperazine ring |

| 122 | [M - C₃H₆N]⁺ | [C₇H₇FN]⁺ | Cleavage of the piperazine ring |

| 95 | [C₆H₄F]⁺ | [C₆H₄F]⁺ | Fluorophenyl cation |

| 56 | [C₃H₆N]⁺ | [C₃H₆N]⁺ | Characteristic piperazine ring fragment |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Key expected absorption bands include:

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine in the piperazine ring.

Aromatic C-H Stretch: Sharp peaks typically observed just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Peaks in the range of 2800-3000 cm⁻¹ due to the methylene groups of the piperazine ring. researchgate.net

Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region, characteristic of the phenyl ring.

C-N Stretch: Bands in the 1200-1350 cm⁻¹ range for the aromatic amine and 1020-1250 cm⁻¹ for the aliphatic amine.

C-F Stretch: A strong, characteristic absorption band typically found in the 1000-1300 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations below 900 cm⁻¹ can provide information about the substitution pattern on the aromatic ring.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine (Piperazine) |

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 2800 - 3000 | C-H Stretch | Aliphatic (Piperazine CH₂) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1200 - 1350 | C-N Stretch | Aryl-N |

| 1000 - 1300 | C-F Stretch | Aryl-F |

| 690 - 900 | C-H Bend (out-of-plane) | Aromatic Ring |

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule and how it packs into a crystal lattice.

| Parameter | Description | Example Value (from a related compound researchgate.net) |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P21/n |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 10.59 Å, b = 8.47 Å, c = 14.89 Å, β = 97.43° |

| Volume (V) | The volume of the unit cell. | 1325.7 ų |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (Dc) | The theoretical density of the crystal. | 1.304 g/cm³ |

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are essential for separating this compound from impurities, byproducts, or other components in a mixture. These techniques are also the foundation for developing quantitative assays.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like phenylpiperazines. researchgate.netrsc.org The method combines the high separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. semanticscholar.org

Method Development: A typical GC-MS method for analyzing this compound involves several key steps. nih.gov First, the sample is prepared, often through a simple dilution in a suitable organic solvent like methanol (B129727) or acetonitrile (B52724). nih.gov The solution is then injected into the GC system.

Gas Chromatography: The compound is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column (e.g., a 5% phenyl/95% dimethylpolysiloxane column). unodc.org Separation is achieved based on the compound's boiling point and affinity for the column's stationary phase. A programmed temperature ramp is used to ensure efficient separation and elution of the analyte. unodc.org Research has demonstrated that GC-MS methods can successfully separate the positional isomers 2-FPP, 3-FPP, and 4-FPP. rsc.org

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The mass spectrometer then detects the ions, generating a mass spectrum that serves as a chemical "fingerprint" for identification. For quantitative analysis, selected ion monitoring (SIM) mode is often used, where the instrument only monitors specific, characteristic ions of the target analyte, greatly increasing sensitivity and selectivity. scholars.direct

Method Validation: For quantitative applications, the GC-MS method must be validated to ensure its reliability. Validation typically assesses parameters such as:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. LODs for piperazine derivatives can be in the low ng/mL range. figshare.com

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

| Parameter | Condition/Setting |

|---|---|

| GC System | |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) nih.gov |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) nih.gov |

| Injection Mode | Splitless nih.gov |

| Oven Program | Initial Temp: 100°C, hold 1-5 min, ramp at 10-25°C/min to 290°C, hold 3-20 min unodc.org |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (for identification), Selected Ion Monitoring (SIM) (for quantification) |

| Scan Range | e.g., m/z 50-550 nih.gov |

| Monitored Ions (SIM) | e.g., m/z 180, 138, 95 (based on fragmentation pattern) |

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities (e.g., DAD, MS)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative and qualitative analysis of phenylpiperazine derivatives. When coupled with a Diode Array Detector (DAD), HPLC allows for the identification of this compound based on its retention time and its characteristic UV-Vis spectrum. The fluorophenyl moiety gives rise to distinct absorption maxima. For instance, related fluorinated piperazines exhibit UV absorption maxima around 244 nm and 279 nm.

For enhanced specificity and sensitivity, coupling HPLC with a Mass Spectrometer (LC-MS) is the preferred method. This technique provides not only chromatographic separation but also mass-to-charge ratio (m/z) data, which is highly specific to the molecule's structure. In mass spectrometry, phenylpiperazines typically show characteristic fragmentation patterns, including the loss of a C2H4N fragment from the piperazine ring. This powerful combination allows for the unambiguous identification and quantification of this compound even in complex matrices. nih.govresearchgate.net

Table 1: Representative HPLC Conditions for Phenylpiperazine Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C18 | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of acetonitrile and buffered water | Elutes compounds with varying polarities. |

| Flow Rate | 0.5 - 1.0 mL/min | Ensures optimal peak shape and separation. |

| Detection (DAD) | 200-400 nm | Monitors UV absorbance for identification. |

| Detection (MS) | Electrospray Ionization (ESI), Positive Mode | Provides mass data for structural confirmation. |

Thin-Layer Chromatography (TLC) in Synthetic and Purity Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used primarily to monitor the progress of chemical reactions during the synthesis of this compound. nih.govthieme.de By spotting small aliquots of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and eluting with an appropriate solvent system (e.g., chloroform:methanol), chemists can visualize the consumption of starting materials and the formation of the desired product under UV light. nih.govmdpi.com The difference in polarity between the reactants and the product results in different retention factors (Rf values), allowing for a clear assessment of the reaction's completion. TLC is also employed as a preliminary method to assess the purity of the final product and to guide purification strategies like column chromatography. mdpi.com

Table 2: Example TLC Monitoring Data for a Synthetic Reaction

| Compound | Rf Value (9:1 Chloroform:Methanol) | Observation |

|---|---|---|

| Starting Material 1 | 0.85 | Spot diminishes as reaction progresses. |

| Starting Material 2 | 0.70 | Spot diminishes as reaction progresses. |

| This compound | 0.45 | Spot appears and intensifies over time. |

Electrophoretic and Voltammetric Profiling in Research Settings

In research settings, electrochemical methods such as voltammetry offer a distinct approach to characterizing phenylpiperazines. The voltammetric profile of these compounds is primarily influenced by the oxidation of the aromatic amine group. researchgate.netplu.mx Studies on related molecules like 4-fluorophenylpiperazine at a glassy carbon electrode have shown that the nature and position of the substituent on the phenyl ring play a crucial role in the oxidative mechanism. plu.mxresearchgate.net This technique can be applied to develop analytical procedures for the detection and quantification of this compound. researchgate.net

While less commonly documented for this specific compound, capillary electrophoresis (CE) represents another potential high-resolution separation technique. CE separates molecules based on their charge-to-size ratio in an electric field, offering a different separation mechanism than HPLC and potentially resolving impurities or closely related compounds that are challenging to separate by chromatography. researchgate.net

Table 3: Electrochemical Parameters for Phenylpiperazine Derivatives

| Technique | Electrode | Key Parameter | Significance |

|---|---|---|---|

| Cyclic Voltammetry | Glassy Carbon | Oxidation Potential | Provides information on the ease of electron removal. |

| Differential Pulse Voltammetry | Glassy Carbon | Peak Current | Correlates with the concentration of the analyte. |

Isomeric Separation and Identification of Fluorophenylpiperazines

A significant analytical challenge is the differentiation of positional isomers: 1-(2-Fluorophenyl)piperazine, this compound, and 1-(4-Fluorophenyl)piperazine. These isomers often exhibit very similar physical and chemical properties, making their separation difficult. Research has demonstrated that gas chromatography-mass spectrometry (GC-MS) is an effective method for achieving this separation. figshare.com A developed GC-MS method successfully separated the 2-FPP, 3-FPP, and 4-FPP isomers, allowing for their individual identification based on distinct retention times and mass spectra. figshare.com

Similarly, HPLC methods can be optimized for isomeric separation. By systematically studying different mobile phase compositions, pH, and specialized columns (such as chiral columns), it is possible to resolve positional isomers. nih.gov For example, a method developed for separating chlorophenylpiperazine (B10847632) (CPP) isomers using a reversed-phase chiral column with a buffered methanol mobile phase successfully resolved the ortho-, meta-, and para- isomers, a strategy that is applicable to their fluorinated counterparts. nih.gov

Table 4: GC-MS Method for Separation of Fluorophenylpiperazine (FPP) Isomers figshare.com

| Isomer | Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|

| 1-(2-Fluorophenyl)piperazine | Distinct value | Characteristic fragmentation pattern |

| This compound | Distinct value | Characteristic fragmentation pattern |

| 1-(4-Fluorophenyl)piperazine | Distinct value | Characteristic fragmentation pattern |

Pharmacological Investigations of 1 3 Fluorophenyl Piperazine

Receptor Binding and Modulation Studies

Serotonin (B10506) Receptor (5-HT) Binding Affinities and Functional Activity (Agonism/Antagonism)

The interaction of 1-(3-Fluorophenyl)piperazine with serotonin receptors is a key aspect of its pharmacological characterization. Arylpiperazine derivatives are known to exhibit significant affinity for various 5-HT receptor subtypes, often acting as agonists, partial agonists, or antagonists.

5-HT₂A and 5-HT₂C Receptor Affinities

Other Serotonin Receptor Subtypes (e.g., 5-HT₇)

The 5-HT₇ receptor is another significant target for arylpiperazine compounds. These interactions are of interest due to the role of the 5-HT₇ receptor in processes such as thermoregulation, circadian rhythms, and learning and memory. Specific binding data for this compound at the 5-HT₇ receptor is not extensively documented. However, the broader class of arylpiperazines has been a focus of research for developing selective 5-HT₇ receptor ligands.

Dopamine (B1211576) Receptor (D) Binding and Modulation (D₁, D₂, D₃, D₄)

The dopaminergic system is another critical area of investigation for the pharmacological effects of this compound. Phenylpiperazine derivatives have been explored for their affinity and activity at various dopamine receptor subtypes.

Studies on N-phenylpiperazine analogs have shown that they can bind to D₂-like dopamine receptors (D₂, D₃, and D₄) nih.gov. The substitution pattern on the phenyl ring is a key determinant of both affinity and selectivity. While a comprehensive binding profile with specific Kᵢ values for this compound across all dopamine receptor subtypes (D₁, D₂, D₃, and D₄) is not available in the current literature, a study on N-(3-(4-(3-fluorophenyl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide, a derivative of this compound, showed affinity for the D₂ receptor nih.gov. This suggests that the parent compound likely interacts with this receptor. The D₁-like receptors (D₁ and D₅) are generally less common targets for this class of compounds. The functional outcomes of these potential interactions, whether agonistic or antagonistic, remain to be fully elucidated for this compound.

Histamine (B1213489) Receptor (H) Binding (e.g., H₁)

No specific binding affinity data (such as Kᵢ values) for this compound at any histamine receptor subtype, including H₁, were identified in the reviewed literature. While the piperazine (B1678402) moiety is a common structural feature in many first-generation H₁-antihistamines, the specific contribution of the 3-fluoro substitution on the phenyl ring to histamine receptor affinity has not been documented.

Sigma Receptor (σR) Affinities (σ₁ and σ₂)

Specific binding affinities of this compound for σ₁ and σ₂ receptors are not available in the current body of research. Studies on other phenylpiperazine derivatives show that this chemical class can produce ligands with high affinity for sigma receptors, and that selectivity for σ₁ or σ₂ can be modulated by other structural modifications nih.govpolimi.it. However, without direct experimental data, the affinity of this compound at these sites remains uncharacterized.

Adrenergic Receptor (α) Interactions

The interaction of this compound with adrenergic receptors has not been specifically quantified in the available literature. Research on other arylpiperazine derivatives indicates that this structural class can exhibit antagonist activity at α₁-adrenergic receptors, but no binding data (Kᵢ values) for the 3-fluoro analog have been published nih.gov.

Neurotransmitter Reuptake Inhibition and Release Modulation

While the broader class of phenylpiperazines is known to interact with monoamine transporters, specific data for this compound is lacking. Studies on the closely related compound, m-chlorophenylpiperazine (mCPP), show it has a notable affinity for the serotonin transporter but is virtually inactive at the dopamine transporter nih.gov. However, these findings cannot be directly attributed to this compound without specific experimental validation.

Serotonin (5-HT) Transporter (SERT) Interactions

No quantitative data detailing the binding affinity or inhibition potency of this compound at the serotonin transporter (SERT) could be located.

Norepinephrine (B1679862) (NE) Transporter (NET) Interactions

The interaction between this compound and the norepinephrine transporter (NET) has not been characterized, and no binding or inhibition data are available.

Dopamine (DA) Transporter (DAT) Interactions

Specific data on the affinity of this compound for the dopamine transporter (DAT) are absent from the reviewed scientific literature.

Enzyme Inhibition and Modulation

The interaction of xenobiotics with enzyme systems is a critical aspect of pharmacology, influencing their metabolic fate and potential for drug-drug interactions. Investigations into this compound have explored its effects on several key enzyme families.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters. mayoclinic.org Consequently, MAO inhibitors are a significant class of drugs, particularly in the treatment of depression and neurodegenerative diseases like Parkinson's disease. mayoclinic.orgnih.govwikipedia.orgdrugs.com The piperazine scaffold is a component in the design of various enzyme inhibitors. nih.gov Specifically, molecules incorporating a fluorophenylpiperazine moiety have been synthesized and investigated as selective inhibitors of MAO-B. nih.gov However, based on available research, there is a lack of specific data detailing the direct inhibitory activity of this compound itself on either MAO-A or MAO-B isoforms. While its structural components are found in more complex molecules with MAO-B inhibitory effects, the standalone compound's profile in this regard has not been explicitly characterized in the provided literature. nih.govnih.gov

Other Relevant Enzyme Interactions

Beyond monoamine oxidases, other enzyme systems play a vital role in drug metabolism. These include carboxylesterases and the extensive cytochrome P450 (CYP450) superfamily.

Carboxylesterase-1 (CES-1): This enzyme is involved in the hydrolysis of a wide range of ester-containing drugs. nih.gov Research into the closely related isomer, para-fluorophenylpiperazine (pFPP), assessed its potential to inhibit the metabolism of a synthetic cannabinoid receptor agonist that is a known substrate of carboxylesterase-1. nih.gov The study found that pFPP did not inhibit this metabolic pathway. nih.gov Specific studies investigating the direct interaction between this compound and carboxylesterase-1 are not available in the current literature.

Cytochrome P450 (CYP450) Enzymes: The CYP450 system is a primary driver of oxidative metabolism for a vast number of pharmaceuticals. criver.com Inhibition of these enzymes is a major cause of drug-drug interactions. nih.govresearchgate.net While direct studies on this compound are limited, research on structurally similar compounds provides insight. The related compound meta-chlorophenylpiperazine (mCPP) is metabolized by the CYP2D6 isoform. nih.gov Furthermore, nefazodone, which has mCPP as a metabolite, and its hydroxylated derivatives are potent inhibitors of the CYP3A4 isoform. nih.gov This suggests that phenylpiperazine compounds have the potential to interact with the CYP450 system, although the specific inhibitory profile of this compound has not been detailed.

| Compound | Enzyme | Finding |

| para-Fluorophenylpiperazine (pFPP) | Carboxylesterase-1 | No inhibition detected nih.gov |

| meta-Chlorophenylpiperazine (mCPP) | CYP2D6 | Substrate for metabolism nih.gov |

| Nefazodone (metabolizes to mCPP) | CYP3A4 | Potent inhibitor nih.gov |

Cellular Signaling Pathway Investigations

The pharmacological effects of a compound are ultimately determined by its influence on cellular signaling cascades. Key pathways include those mediated by second messengers like cAMP, G-protein coupled receptors, and ion channels.

cAMP Signaling Modulation

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger involved in numerous physiological processes. Its intracellular concentration is primarily regulated by the enzyme adenylyl cyclase. The activity of adenylyl cyclase is often controlled by G-protein coupled receptors (GPCRs), specifically through the stimulatory (Gs) or inhibitory (Gi/o) alpha subunits.

Phenylpiperazine compounds commonly exert their effects through serotonergic GPCRs. youtube.commdpi.com For instance, the 5-HT1A receptor is a well-characterized Gi/o-coupled receptor. youtube.com Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. A study on the related isomer, para-fluorophenylpiperazine (pFPP), confirmed that it acts as a low-potency agonist at the 5-HT1A receptor, thereby modulating the cAMP signaling pathway. nih.govnih.gov This provides a likely mechanism through which this compound may also influence cAMP signaling, although direct experimental evidence for this specific isomer is not presently available.

G-Protein Coupled Receptor (GPCR) Signaling Pathways

GPCRs are the largest family of cell surface receptors and the target of a significant portion of modern pharmaceuticals. mdpi.commdpi.com They transduce extracellular signals into intracellular responses by activating heterotrimeric G proteins. nih.gov The phenylpiperazine class of compounds is well-known for interacting with various GPCRs, most notably serotonin (5-HT) receptors. youtube.commdpi.com

The specific receptor binding profile determines the ultimate pharmacological effect. For example, the related compound meta-chlorophenylpiperazine (mCPP) is known to be a serotonin agonist that stimulates postsynaptic 5-HT receptors. nih.gov As mentioned previously, para-fluorophenylpiperazine (pFPP) has been identified as a low-potency agonist for the 5-HT1A receptor. nih.govnih.gov These findings strongly suggest that the principal mechanism of action for this compound involves direct interaction with and modulation of one or more serotonergic GPCRs, leading to the activation of their respective downstream signaling cascades.

Table of GPCR Interactions for Related Phenylpiperazines

| Compound | Receptor Target | Activity |

|---|---|---|

| para-Fluorophenylpiperazine (pFPP) | 5-HT1A | Low-potency Agonist nih.govnih.gov |

| meta-Chlorophenylpiperazine (mCPP) | Postsynaptic 5-HT Receptors | Agonist nih.gov |

Ion Channel Modulation

Ion channels are pore-forming membrane proteins that regulate the flow of ions across cell membranes, controlling cellular excitability and signaling. nih.govnih.gov Modulation of ion channel activity is a mechanism of action for many therapeutic agents. nih.gov Certain complex molecules containing a piperazine core have been investigated as potential blockers of T-type calcium channels. nih.gov However, based on a review of the available scientific literature, there are no specific studies that have investigated or identified any direct modulatory effects of this compound on ion channel function.

Metabolic Pathways and Biotransformation of 1 3 Fluorophenyl Piperazine

In Vitro Metabolic Studies Using Hepatic Microsomes and Isolated Hepatocytes

In vitro metabolic models are indispensable tools in drug discovery and development for predicting a compound's metabolic fate in humans. nuvisan.com The primary systems used for these investigations are hepatic microsomes and isolated hepatocytes, which contain the enzymatic machinery necessary for biotransformation. dls.com

Hepatic microsomes are vesicles derived from the endoplasmic reticulum of liver cells and are a rich source of cytochrome P450 (CYP) enzymes, making them ideal for studying Phase I oxidative metabolism. dls.comsigmaaldrich.com Isolated hepatocytes, which are intact liver cells, provide a more comprehensive model as they contain both Phase I and Phase II enzymes, as well as the necessary cofactors for conjugation reactions. dls.comeuropa.eu Studies using these systems allow for the determination of key pharmacokinetic parameters such as metabolic stability and intrinsic clearance (CLint), and are crucial for identifying the metabolites formed. nuvisan.com Research on various piperazine (B1678402) analogues has frequently utilized human liver microsomes to investigate their metabolic pathways. researchgate.netnih.gov

| Model System | Key Features | Primary Applications | Limitations |

|---|---|---|---|

| Hepatic Microsomes | Rich in Phase I CYP450 enzymes. dls.comsigmaaldrich.com | Metabolic stability screening, CYP inhibition/induction studies, Phase I metabolite identification. nuvisan.comdls.com | Lacks Phase II enzymes and cellular context. |

| Isolated Hepatocytes | Contain a full complement of Phase I and Phase II metabolic enzymes and cofactors. dls.comeuropa.eu | Predicting hepatic clearance, studying both Phase I and Phase II metabolism, transporter studies. nuvisan.comeuropa.eu | Limited availability and viability over time. dls.com |

The cytochrome P450 superfamily of enzymes is responsible for the metabolism of a vast number of xenobiotics. nih.gov Identifying the specific CYP isoenzymes involved in a compound's metabolism is critical for predicting potential drug-drug interactions. For phenylpiperazine derivatives, several key isoenzymes have been implicated.

Studies on trifluoromethylphenylpiperazine (TFMPP) and benzylpiperazine (BZP), compounds structurally related to 1-(3-Fluorophenyl)piperazine, have shown that their metabolism involves CYP2D6, CYP1A2, and CYP3A4. researchgate.net Similarly, research on 1-(3-chlorophenyl)piperazine (B195711) (mCPP) confirmed that CYP2D6 is the primary isoenzyme responsible for its para-hydroxylation, a major metabolic pathway. nih.gov Given the structural similarities, it is highly probable that the metabolism of this compound is also mediated by these key CYP isoenzymes.

| Compound | CYP Isoenzyme(s) Implicated | Metabolic Reaction | Reference |

|---|---|---|---|

| Trifluoromethylphenylpiperazine (TFMPP) | CYP2D6, CYP1A2, CYP3A4 | General Metabolism | researchgate.net |

| Benzylpiperazine (BZP) | CYP2D6, CYP1A2, CYP3A4 | General Metabolism | researchgate.net |

| 1-(3-chlorophenyl)piperazine (mCPP) | CYP2D6 | p-Hydroxylation | nih.gov |

| Perazine | CYP1A2, CYP3A4, CYP2C19 | 5-Sulphoxidation, N-demethylation | scispace.com |

Phase I reactions function to introduce or unmask polar functional groups on a substrate molecule, typically rendering it more water-soluble. sigmaaldrich.comdrughunter.com These reactions are primarily catalyzed by CYP enzymes and include oxidation, reduction, and hydrolysis. sigmaaldrich.comphiladelphia.edu.jo For phenylpiperazine compounds, the most common Phase I transformations are oxidative reactions.

Key Phase I reactions observed for related piperazine analogues include:

Aromatic Hydroxylation : This is a major metabolic pathway where a hydroxyl group is added to the phenyl ring. For instance, the principal metabolite of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in rats is p-hydroxy-TFMPP. nih.gov Likewise, 1-(3-chlorophenyl)piperazine (mCPP) is extensively metabolized via hydroxylation of its aromatic ring. nih.gov

N-Dealkylation : This reaction involves the removal of an alkyl group from a nitrogen atom. While this compound itself is not N-alkylated at the second nitrogen, this pathway is relevant for other piperazine derivatives and can be part of the degradation of the piperazine ring itself. doi.org

Piperazine Ring Degradation : The piperazine moiety can be cleaved, leading to metabolites such as N-(3-chlorophenyl)ethylenediamine, which was identified from the metabolism of mCPP. nih.gov

| Reaction Type | Description | Example Metabolite (from analogues) |

|---|---|---|

| Aromatic Hydroxylation | Addition of a hydroxyl (-OH) group to the phenyl ring. philadelphia.edu.jo | p-Hydroxy-TFMPP, Hydroxy-mCPP isomers. nih.govnih.gov |

| Piperazine Ring Cleavage | Oxidative degradation of the piperazine ring structure. nih.gov | N-(3-chlorophenyl)ethylenediamine. nih.gov |

| N-Oxidation | Oxidation of a nitrogen atom in the piperazine ring. drughunter.com | Not explicitly identified for close analogues but a common pathway for amines. |

Following Phase I metabolism, the newly formed polar functional groups can undergo Phase II conjugation reactions. longdom.org These reactions involve the attachment of endogenous, highly polar molecules, which further increases the water solubility of the metabolite and facilitates its excretion from the body. nottingham.ac.ukpharmaguideline.com Common conjugation pathways include glucuronidation, sulfation, acetylation, and glutathione conjugation. longdom.orgdrughunter.com

For phenylpiperazine metabolites, glucuronidation and sulfation are particularly important. The hydroxylated metabolites of mCPP are known to be excreted as glucuronide and/or sulfate conjugates. nih.gov In studies with TFMPP, approximately 70% of its primary metabolite, p-hydroxy-TFMPP, was excreted in a glucuronide conjugated form. nih.gov This indicates that conjugation is a major pathway for the clearance of hydroxylated phenylpiperazine metabolites.

Identification and Characterization of Metabolites

The identification of metabolic products is a crucial step in understanding a compound's biotransformation. This is typically achieved using sensitive analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for the separation and structural elucidation of metabolites in complex biological matrices. nih.govnih.gov

Stable metabolites are those that can be isolated and characterized from biological samples. While specific metabolite profiling data for this compound is not extensively detailed in the available literature, a reliable profile can be inferred from its close structural analogues, mCPP and TFMPP.

The metabolism of mCPP is extensive, resulting in several stable metabolites:

Hydroxy-mCPP isomers : Resulting from aromatic hydroxylation. nih.gov

N-(3-chlorophenyl)ethylenediamine : Formed by the degradation of the piperazine ring. nih.gov

3-chloroaniline and hydroxy-3-chloroaniline isomers : Further degradation products. nih.gov

For TFMPP, the primary stable metabolite identified is p-Hydroxy-TFMPP . nih.gov Based on these findings, the expected stable metabolites of this compound would likely include hydroxylated derivatives on the fluorophenyl ring and products resulting from the cleavage of the piperazine ring.

| Parent Compound | Metabolite | Metabolic Pathway |

|---|---|---|

| 1-(3-chlorophenyl)piperazine (mCPP) nih.gov | Hydroxy-mCPP isomers | Aromatic Hydroxylation |

| N-(3-chlorophenyl)ethylenediamine | Piperazine Ring Cleavage | |

| 3-chloroaniline | Piperazine Ring Cleavage | |

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) nih.gov | p-Hydroxy-TFMPP | Aromatic Hydroxylation |

In addition to forming stable metabolites, some compounds can be bioactivated into chemically reactive metabolites. These are typically unstable, electrophilic species that can covalently bind to cellular macromolecules, a process which is sometimes linked to toxicity. nih.govnih.gov Because of their instability, these metabolites cannot be detected directly and require the use of trapping agents that form stable adducts for identification by LC-MS/MS. nih.gov

For compounds containing a piperazine ring, a known bioactivation pathway is the formation of a reactive iminium ion through oxidation. nih.gov This electrophilic intermediate can be trapped in vitro using nucleophiles like potassium cyanide (KCN). nih.govnih.gov The fluorophenyl ring also presents a potential site for bioactivation. Aromatic rings can be oxidized to form reactive intermediates such as epoxides or quinone-type metabolites (e.g., quinone methides). nih.gov These species can be trapped using nucleophiles like glutathione (GSH). nih.gov The potential for this compound to form such reactive species is a significant aspect of its metabolic profile.

| Structural Moiety | Potential Reactive Metabolite | Mechanism | Trapping Agent |

|---|---|---|---|

| Piperazine Ring | Iminium Ion | CYP-mediated oxidation of the cyclic amine. nih.gov | Potassium Cyanide (KCN). nih.gov |

| Fluorophenyl Ring | Epoxide / Quinone-type metabolite | CYP-mediated oxidation of the aromatic ring. nih.gov | Glutathione (GSH). nih.gov |

Reactive Metabolite Detection and Trapping (e.g., Iminium Ions, Quinone Methides, Epoxides)

Ring Contraction and Novel Biotransformation Mechanisms

The metabolic pathways of piperazine derivatives can sometimes involve complex molecular rearrangements. A notable example of a novel biotransformation mechanism is the ring contraction observed in the metabolism of MB243, a 1,3-disubstituted piperazine. In this case, the piperazine ring undergoes a contraction to form a substituted imidazoline. This process is initiated by a six-electron oxidation of the piperazine ring, leading to a reactive intermediate that is subsequently trapped by glutathione. This is followed by a series of intramolecular reactions, including hydrolysis and aminolysis, resulting in the opening of the piperazine ring and subsequent closure to form the imidazoline structure.

While this specific ring contraction has been detailed for a different piperazine derivative, it highlights the possibility of complex and previously unexpected biotransformation pathways for compounds containing a piperazine moiety. Such novel mechanisms underscore the importance of thorough metabolic profiling to identify all potential metabolites and bioactivation pathways.

Metabolic Interactions with Co-administered Xenobiotics

Phenylpiperazine derivatives have the potential to interact with the metabolism of co-administered drugs, primarily through the inhibition of cytochrome P450 (CYP) enzymes researchgate.net. These enzymes are central to the metabolism of a vast array of xenobiotics, and their inhibition can lead to altered drug clearance, potentially resulting in adverse drug reactions.

Research has shown that fluorophenylpiperazine exhibits significant inhibitory effects on several key CYP isoenzymes. A study investigating the inhibitory potential of various benzyl and phenyl piperazines demonstrated that fluorophenylpiperazine was a potent inhibitor of CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9 researchgate.net. The metabolism of other piperazine derivatives, such as benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP), has been shown to involve CYP2D6, CYP1A2, and CYP3A4 researchgate.net. Furthermore, these compounds were found to inhibit each other's metabolism, indicating a potential for drug-drug interactions when piperazine derivatives are co-administered researchgate.net.

The broad inhibitory profile of fluorophenylpiperazine suggests a high potential for metabolic interactions with other xenobiotics that are substrates for these CYP enzymes. This underscores the importance of considering potential drug-drug interactions when evaluating the disposition of this compound.

| CYP Isoenzyme | Inhibitory Effect of Fluorophenylpiperazine |

| CYP2D6 | Significant Inhibition researchgate.net |

| CYP1A2 | Significant Inhibition researchgate.net |

| CYP3A4 | Significant Inhibition researchgate.net |

| CYP2C19 | Significant Inhibition researchgate.net |

| CYP2C9 | Significant Inhibition researchgate.net |

Structure Activity Relationship Sar Studies of 1 3 Fluorophenyl Piperazine and Its Analogs

Impact of Fluorine Substitution Position on Biological Activity and Receptor Selectivity

The position of the fluorine atom on the phenyl ring of phenylpiperazine derivatives is a critical determinant of their biological activity and receptor selectivity. While the 1-(3-Fluorophenyl)piperazine core is common, altering the fluorine to the ortho (2-position) or para (4-position) location can significantly shift the pharmacological profile.

Research on dopamine (B1211576) D2 and D3 receptor ligands has shown that the substitution pattern on the phenyl ring is crucial. For instance, in a series of N-phenylpiperazine analogs, compounds with a 2-fluorophenyl moiety were evaluated for their affinity at the D3 receptor and selectivity over the D2 receptor. nih.gov The specific placement of the fluorine atom influences the electronic properties and conformation of the phenyl ring, which in turn affects how it fits into the receptor's binding pocket.

Similarly, in the development of dual-acting 5-HT3 and 5-HT6 receptor antagonists, the introduction of a fluorine atom at the 3-position of an arylsulfonyl moiety attached to the piperazine (B1678402) core was found to be highly favorable for antagonist properties at the 5-HT3 receptor. acs.org This highlights that the meta-position, as seen in this compound, can be optimal for specific receptor interactions.

Furthermore, studies on 1,3,5-triazine derivatives targeting the 5-HT7 receptor showed that a fluorine substituent at the para-position of a connected aromatic ring resulted in the highest activity, followed by meta and then ortho. mdpi.com While not a direct modification of the phenylpiperazine core itself, this finding underscores the general principle that the spatial location of the fluorine atom is key to modulating receptor affinity. The electron-withdrawing nature of fluorine can alter the pKa of the distal piperazine nitrogen and influence key interactions, while its position dictates the orientation of these interactions within the binding site.

| Scaffold Type | Fluorine Position | Observed Effect | Target Receptor(s) |

|---|---|---|---|

| Arylpiperazine-Arylsulfonyl | 3-Fluoro (meta) | Highly favorable for antagonist properties acs.org | 5-HT3 |

| Arylpiperazine-Triazine | 4-Fluoro (para) | Highest activity among positional isomers mdpi.com | 5-HT7 |

| Arylpiperazine-Triazine | 3-Fluoro (meta) | Moderate activity, less than para-isomer mdpi.com | 5-HT7 |

| Arylpiperazine-Triazine | 2-Fluoro (ortho) | Least active among positional isomers mdpi.com | 5-HT7 |

Role of Piperazine Ring Substitutions on Pharmacological Profile

The N4 nitrogen of the piperazine ring is a primary point for chemical modification, and substitutions at this position drastically alter the pharmacological profile of the resulting compounds. The N-phenylpiperazine scaffold often serves as the "primary pharmacophore," responsible for the initial anchoring to the receptor, while the moiety attached to the other nitrogen acts as a "secondary pharmacophore" that can fine-tune affinity, selectivity, and functional activity. nih.gov

These arylpiperazine derivatives are often considered bitopic ligands, meaning they interact with both the primary (orthosteric) binding pocket and a secondary (allosteric) binding pocket on the receptor. nih.gov The nature of the substituent on the piperazine ring dictates the interaction with this secondary site.

For example, SAR studies on dopamine D3 receptor-selective ligands revealed that extending from the piperazine ring with a butyl-amide linker connected to various aromatic systems led to compounds with high D3 affinity and significant selectivity over the D2 receptor. mdpi.com The length and composition of this linker and the terminal aromatic group are critical. In one series, N-phenylpiperazines were connected via a butyl chain to a 4-(thiophen-3-yl)benzamide moiety, resulting in a compound with nanomolar affinity for the D3 receptor and over 500-fold selectivity against the D2 receptor. mdpi.com

Similarly, linking the piperazine to a 1,8-naphthalimide-arylsulfonyl scaffold produced compounds with potential anticancer activity through inhibition of carbonic anhydrase IX. nih.gov The specific arylsulfonyl group attached influenced the binding affinity. This demonstrates that the piperazine ring is a versatile linker for creating compounds that can target a wide array of proteins beyond aminergic receptors.

| Core Scaffold | Piperazine N4 Substituent | Primary Target | Resulting Affinity/Selectivity |

|---|---|---|---|

| 2-Fluorophenylpiperazine | Butyl-4-(thiophen-3-yl)benzamide | Dopamine D3 | High affinity (Ki = 1.4 nM) and >400-fold selectivity vs. D2 nih.gov |

| Phenylpiperazine | Propoxy-coumarin | 5-HT1A, D2, D3 | Nanomolar affinity for all three receptors acs.org |

| 2,3-Dichlorophenylpiperazine | Butyl-carboxamide linker to various arylamides | Dopamine D3 | Improved affinity and selectivity with increased lipophilicity |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to identify statistically significant relationships between the physicochemical properties of a series of compounds and their biological activities. For arylpiperazine derivatives, 2D and 3D-QSAR models have been crucial for understanding the structural requirements for high receptor affinity and for designing new, more potent ligands.

In a 2D-QSAR study of arylpiperazines as 5-HT1A receptor agonists, a model was developed that revealed the importance of a combination of electronic and lipophilic parameters in explaining the variance in binding affinity. A hologram QSAR (HQSAR) study on a different set of 5-HT1A ligands also found success, generating a statistically robust model (q² = 0.81, r² = 0.96) using descriptors based on atoms, bonds, connectivity, and donor/acceptor properties.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by analyzing the steric and electrostatic fields of the molecules. A 3D-QSAR study on a set of 109 arylpiperazine derivatives as 5-HT2A antagonists yielded a highly predictive CoMSIA model. acs.org The contour maps generated from this model visually represent regions where bulky groups, positive or negative charges, and hydrophobic or hydrophilic moieties would increase or decrease activity, thereby guiding rational drug design. acs.org For dopamine D2 receptor antagonists, a universal 3D-QSAR model was constructed using molecular docking-based alignment, which allowed for the inclusion of structurally diverse compounds and provided insights into ligand-receptor interactions. mdpi.com

Ligand-Receptor Interaction Modeling and Molecular Docking Studies

Molecular docking and interaction modeling provide a static snapshot of how a ligand like a this compound derivative fits into the binding pocket of its target receptor. A ubiquitous and critical interaction for virtually all arylpiperazine ligands at aminergic GPCRs is the formation of an ionic bond or salt bridge. This occurs between the protonated nitrogen atom of the piperazine ring and the carboxylate side chain of a highly conserved aspartate (Asp) residue in the third transmembrane helix (TMH3) of the receptor.

Beyond this primary anchor point, the aryl portion of the molecule, such as the 3-fluorophenyl group, extends into a more hydrophobic pocket formed by other transmembrane helices. Docking studies of various arylpiperazine derivatives at serotonin (B10506) and dopamine receptors consistently show this binding mode. The aryl ring often engages in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) within the binding site.

For example, docking studies of novel androgen receptor (AR) antagonists based on an arylpiperazine scaffold suggested that the compounds bind primarily through Van der Waals forces within the AR ligand-binding pocket. In another study on carbonic anhydrase IX inhibitors, docking revealed that piperazine-linked naphthalimide derivatives formed two to five hydrogen bonds with key residues such as Arg6, Trp9, and Val130. nih.gov These detailed interaction models are essential for understanding the molecular basis of affinity and selectivity and for rationally designing modifications to improve a compound's pharmacological profile.

Conformational Analysis and its Influence on Activity

The biological activity of flexible molecules like arylpiperazine derivatives is highly dependent on the specific three-dimensional conformation they adopt when binding to a receptor. Conformational analysis explores the energetically favorable shapes a molecule can assume and how these shapes relate to its activity.

Arylpiperazine derivatives with long-chain substituents can exist in various conformations, often described as "bent" or "extended." Molecular modeling studies have shown that extended conformations are often preferred in solvent simulations, while bent geometries can dominate in a vacuum. The receptor environment ultimately selects for the conformation that achieves the most stable binding.

Introducing conformational restriction into the flexible linker of these molecules is a common strategy in drug design. By reducing the number of possible conformations, it is possible to "lock" the molecule into its bioactive conformation, which can lead to increased affinity and selectivity. For instance, replacing a flexible alkyl spacer with a more rigid interphenylene spacer has been proposed as a design concept for new N-phenylpiperazine derivatives to enhance receptor binding. This strategy aims to reduce the entropic penalty associated with the ligand adopting a specific conformation upon binding.

Rational Design Principles for Novel this compound Derivatives

The collective insights from SAR, QSAR, and molecular modeling studies provide a set of rational design principles for creating novel derivatives of this compound with desired pharmacological profiles.

Bitopic Ligand Design : A key principle is the concept of the bitopic ligand. The 3-fluorophenylpiperazine moiety serves as the anchor in the primary binding pocket through its interaction with the conserved aspartate residue. Novel derivatives should feature carefully designed substituents on the second piperazine nitrogen to interact optimally with less conserved secondary binding pockets. This is a powerful strategy for achieving receptor subtype selectivity. nih.gov

Modulation of Physicochemical Properties : The fluorine atom itself is a critical design element. Its position influences electronic properties and can be used to fine-tune pKa, lipophilicity, and metabolic stability. Strategic placement of fluorine or other halogens on either the phenyl ring or on more distal parts of the molecule can enhance affinity and pharmacokinetic properties. mdpi.com

Conformational Restriction : To improve affinity and selectivity, new designs should consider incorporating rigid elements in the linker connecting the piperazine to the terminal moiety. This pre-organizes the molecule into a bioactive conformation, reducing the entropic cost of binding.

Structure-Guided Scaffold Hopping : Docking and QSAR models can guide the replacement of certain parts of the molecule with different chemical groups (scaffold hopping) that maintain or improve the key interactions. For example, if a model indicates a need for a hydrogen bond acceptor in a specific region, various heterocyclic rings can be tested in silico before synthesis to identify promising candidates.

By applying these principles, medicinal chemists can more efficiently navigate the chemical space around the this compound core to develop novel compounds with tailored activity for specific therapeutic targets.

Toxicological Mechanisms and Safety Research

Cellular and Subcellular Mechanisms of Toxicity

The toxicity of piperazine (B1678402) derivatives at the cellular level appears to be driven by a series of interconnected events that disrupt cellular homeostasis, impair energy production, and ultimately trigger programmed cell death or necrosis.

Exposure to piperazine derivatives has been shown to induce oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. In vitro studies on primary rat hepatocytes exposed to various piperazine analogues, including the structurally similar TFMPP, demonstrated a concentration-dependent increase in the formation of reactive species researchgate.netnih.gov.

This surge in ROS can overwhelm the cellular antioxidant defense systems. A key component of this system is glutathione (GSH), a crucial intracellular antioxidant. Research has observed that exposure to piperazine compounds leads to the depletion of intracellular GSH researchgate.netnih.gov. The reduction in GSH levels impairs the cell's capacity to detoxify ROS, leading to widespread damage to lipids, proteins, and DNA, further exacerbating cellular injury. While some studies on specific piperazines like 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) have noted a decrease in total GSH content, others did not observe changes in oxidative stress markers for all tested analogues, suggesting compound-specific mechanisms nih.gov.

| Piperazine Analogue | Cell Model | Oxidative Stress (ROS Increase) | GSH Depletion | Mitochondrial Dysfunction (ΔΨm Loss) | ATP Depletion | Caspase-3 Activation | Reference |

|---|---|---|---|---|---|---|---|

| TFMPP, BZP, MeOPP, MDBP | Primary Rat Hepatocytes | Yes | Yes | Yes | Yes | Yes | nih.gov |

| TFMPP, BZP, MeOPP, MDBP | H9c2 Cardiomyoblasts | Not observed | Yes (for MDBP) | Yes | Yes | Not specified | nih.gov |

Mitochondria are primary targets for the toxic effects of piperazine derivatives. These organelles are not only the main source of intracellular ROS but are also highly susceptible to oxidative damage. Studies have consistently shown that exposure to piperazine analogues leads to significant mitochondrial dysfunction nih.gov.